2-(2-Hydroxyethylamino)quinolin-8-ol
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Overview
Description
2-(2-Hydroxyethylamino)quinolin-8-ol is a quinoline derivative with a hydroxyethylamino group at the 2-position and a hydroxyl group at the 8-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-8-ol as the starting material.
Reaction Steps: The hydroxyethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting quinoline-8-ol with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature and pH.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like bromine or nitric acid are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(2-Hydroxyethylamino)quinolin-8-ol is used as a building block in organic synthesis, particularly in the construction of complex quinoline-based molecules. Biology: It serves as a probe in biological studies to understand quinoline interactions with biological macromolecules. Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties. Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyethylamino group enhances its solubility and bioavailability, allowing it to penetrate biological membranes more effectively. The quinoline core interacts with nucleic acids and proteins, disrupting their function.
Comparison with Similar Compounds
Quinoline-8-ol: Lacks the hydroxyethylamino group.
2-Hydroxyethylamino-3-methylbutyric acid: Similar structure but different functional groups.
2-(2-Hydroxyethylamino)-5-nitrobenzonitrile: Contains a nitro group instead of a hydroxyl group.
Uniqueness: The presence of both hydroxyethylamino and hydroxyl groups in 2-(2-Hydroxyethylamino)quinolin-8-ol gives it unique chemical properties and biological activities compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)quinolin-8-ol |
InChI |
InChI=1S/C11H12N2O2/c14-7-6-12-10-5-4-8-2-1-3-9(15)11(8)13-10/h1-5,14-15H,6-7H2,(H,12,13) |
InChI Key |
HFCAULDSDLIVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NCCO |
Origin of Product |
United States |
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